3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide
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Description
3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives, have been used as starting materials for the synthesis of tetrahydropteroic acid derivatives
Mode of Action
It’s known that the pi3k/akt pathway is often overactivated in numerous cancers, and mtor kinase, a downstream mediator of the pi3k/akt pathway, can be overactivated as well
Biochemical Pathways
Compounds with similar structures have been used in the multi-step synthesis of tetrahydropteroic acid derivatives . This suggests that the compound might affect the pathways related to tetrahydropteroic acid synthesis.
Pharmacokinetics
The compound’s molecular weight is 20809 , which is within the range generally favorable for oral bioavailability. The compound is also a solid at room temperature, which could influence its absorption and distribution .
Result of Action
Compounds with similar structures have shown antibacterial activity against various strains of bacteria
Action Environment
The compound is stable at a storage temperature of 2-8°c . This suggests that temperature could be an important environmental factor influencing the compound’s stability.
Properties
IUPAC Name |
N-[4-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-15-3-2-4-19(11-15)29(27,28)24-18-7-5-16(6-8-18)21(26)25-10-9-20-17(13-25)12-22-14-23-20/h2-8,11-12,14,24H,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEYMEURHPIBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCC4=NC=NC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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